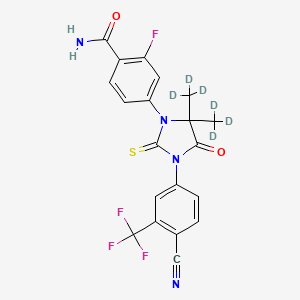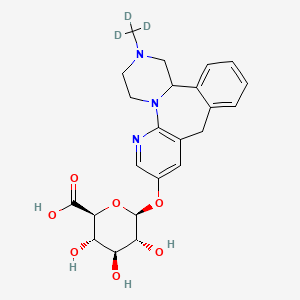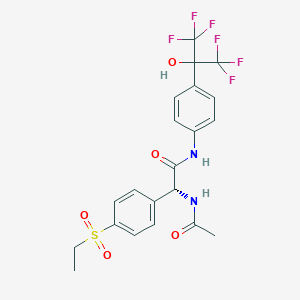![molecular formula C30H50O B12425059 (3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[97001,303,8012,16]octadecan-6-ol is a complex organic molecule with a unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the Pentacyclic Core: The initial step involves the construction of the pentacyclic core through a series of cyclization reactions. This is achieved using specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions, where methylating agents such as methyl iodide are used.
Attachment of the Heptenyl Side Chain: The heptenyl side chain is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, the hydroxyl group can be substituted with a halogen using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model molecule to study complex cyclization reactions and stereochemistry. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology
In biology, the compound is studied for its potential biological activity. Its structure is similar to certain natural products, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases due to its unique molecular structure and biological activity.
Industry
In the industrial sector, the compound is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable starting material for the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the pentacyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cycloartenol: A similar compound with a pentacyclic structure but different side chains.
Lanosterol: Another pentacyclic compound with a different arrangement of methyl groups and side chains.
Cholesterol: A well-known compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol lies in its specific arrangement of methyl groups and the heptenyl side chain. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C30H50O |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30?/m1/s1 |
Clave InChI |
ONQRKEUAIJMULO-BXESYMPZSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
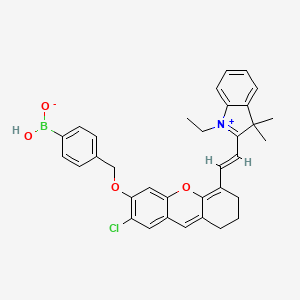
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

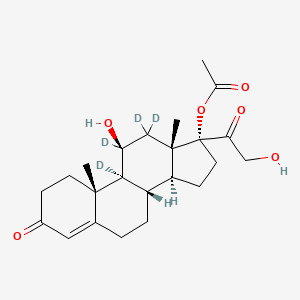

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
